molecular formula C4H8ClNO B15072795 Methyl 3-chloropropanimidate CAS No. 84762-89-0

Methyl 3-chloropropanimidate

Cat. No.: B15072795
CAS No.: 84762-89-0
M. Wt: 121.56 g/mol
InChI Key: XZQHWPYBBMHFPE-UHFFFAOYSA-N
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Description

Methyl 3-chloropropanimidate is an organochlorine compound belonging to the imidate ester class. Its structure consists of a propanimidate backbone with a chlorine atom at the 3-position and a methoxy group at the imidate oxygen. The hydrochloride salt form, this compound Hydrochloride, is documented with the CAS number 172215-91-7 . Imidates are reactive intermediates widely used in organic synthesis, particularly for introducing amino groups via hydrolysis or nucleophilic substitution.

Properties

CAS No.

84762-89-0

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

methyl 3-chloropropanimidate

InChI

InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3

InChI Key

XZQHWPYBBMHFPE-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:

    Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.

    Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Site

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides), forming derivatives with altered alkyl chains. This reactivity is critical in synthesizing amino acid precursors and other bioactive molecules.

Reaction Type Reagents/Conditions Product Application
SN2\text{S}_\text{N}2Primary amines, polar aprotic solventsCOC(=N)CC-NHR\text{COC(=N)CC-NHR}Amino acid synthesis
HydrolysisAqueous base or acidCOC(=NH)CC-OH\text{COC(=NH)CC-OH}Hydroxylamine derivatives

Example :

COC(=N)CCCl+NH2RCOC(=N)CC-NHR+HCl[2]\text{COC(=N)CCCl} + \text{NH}_2\text{R} \rightarrow \text{COC(=N)CC-NHR} + \text{HCl} \quad \text{[2]}

Imidate Group Reactivity

The imidate ester (C=N-O\text{C=N-O}) participates in:

  • Amidination : Transfers the amidine group (-C(=N)-\text{-C(=N)-}) to amines, forming guanidines or amidines.

  • Hydrolysis : Converts to amides or carboxylic acids under acidic/basic conditions.

Observed Transformations :

Reaction Pathway Conditions Outcome
AmidinationExcess primary amine, room temperatureR-NH-C(=N)-OCH3\text{R-NH-C(=N)-OCH}_3
Acidic HydrolysisHCl, H2O\text{HCl, H}_2\text{O}HOOC-CH2Cl+CH3OH\text{HOOC-CH}_2\text{Cl} + \text{CH}_3\text{OH}
Basic HydrolysisNaOH, H2O\text{NaOH, H}_2\text{O}NaOOC-CH2Cl+CH3OH\text{NaOOC-CH}_2\text{Cl} + \text{CH}_3\text{OH}

Role in Radical Reactions

While direct data on radical pathways is limited, analogous chlorinated alkanes (e.g., 3-chloro-2-methylpentane) exhibit radical chain mechanisms in halogenation processes. This compound may undergo similar homolytic cleavage under UV light, generating chlorine radicals (Cl\text{Cl}^\bullet) that propagate chain reactions .

Proposed Radical Pathway :

COC(=N)CCClhνCOC(=N)CC+Cl[4]\text{COC(=N)CCCl} \xrightarrow{h\nu} \text{COC(=N)CC}^\bullet + \text{Cl}^\bullet \quad \text{[4]}

Thermochemical Data and Stability

Thermodynamic properties of structurally related chloroalkanes (e.g., 3-chloro-2-methylpentane) suggest moderate stability under standard conditions. For example:

  • ΔH° (Isomerization) : 8±1kJ/mol8 \pm 1 \, \text{kJ/mol} (liquid phase)

  • Boiling Point Range : 344.1K344.1 \, \text{K} to 345.55K345.55 \, \text{K} for analogous chlorinated alkenes

Scientific Research Applications

Methyl 3-chloropropanimidate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Name CAS Number Functional Group Substituent Key Applications References
This compound HCl 172215-91-7 Imidate 3-Chloro, aliphatic Synthetic intermediate
Isopropyl (3-Chlorophenyl)carbonimidate 101-21-3 Imidate 3-Chlorophenyl Pesticide precursor
3-Chlorobenzaldehyde 587-04-2 Aldehyde 3-Chloro, aromatic Pharmaceutical synthesis
Chlorpropham 101-21-3 Carbamate 3-Chlorophenyl Agricultural sprout inhibitor

Biological Activity

Methyl 3-chloropropanimidate (C4H8ClNO) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a chloropropanimidate functional group, which contributes to its reactivity and biological activity. Its molecular structure is as follows:

  • Molecular Formula : C4H8ClNO
  • Molecular Weight : 121.56 g/mol

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study indicated that related compounds with similar functional groups exhibited significant antiproliferative activity against non-small cell lung carcinoma cell lines, including A549 and NCI-H23 . This suggests that this compound may also possess similar properties, warranting further investigation.

The biological activity of this compound may be attributed to its ability to interact with cellular mechanisms involved in apoptosis and cell proliferation. Compounds with imidate functionalities often influence signaling pathways related to cell growth and death. For instance, studies on related compounds have shown that they can upregulate pro-apoptotic genes such as p53 and Bax, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds in the same chemical class as this compound. Below is a summary of key findings:

StudyFocusFindings
Ghanayem & Burka (1987)ToxicologyIdentified rapid tissue distribution and elimination patterns in animal models, indicating potential systemic effects .
Naoko et al. (2016)Antimicrobial ActivityDemonstrated antimicrobial properties against clinical pathogens; suggested structural activity relationships could apply to this compound .
MDPI Research (2022)Anticancer ActivityRelated compounds showed significant antiproliferative effects on lung cancer cell lines, suggesting similar potential for this compound .

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